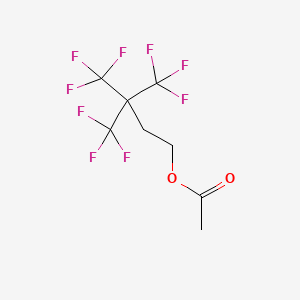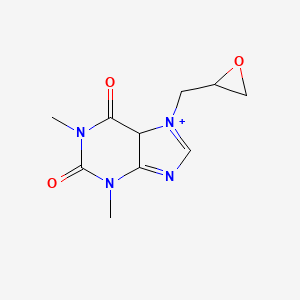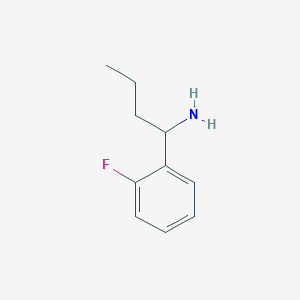
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate is a chemical compound with the molecular formula C10H15F5O3 and a molecular weight of 278.22 g/mol . This compound is characterized by the presence of a tert-butyl group and a pentafluoropentyl group attached to a carbonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of tert-butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbonate ester . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonate ester into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic processes. The molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate can be compared with other similar compounds, such as:
Tert-butyl 4,4,5,5,5-tetrafluoropentyl carbonate: This compound has one less fluorine atom, which may affect its chemical reactivity and applications.
Tert-butyl 4,4,5,5,5-hexafluoropentyl carbonate: This compound has one more fluorine atom, potentially leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15F5O3 |
|---|---|
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C10H15F5O3/c1-8(2,3)18-7(16)17-6-4-5-9(11,12)10(13,14)15/h4-6H2,1-3H3 |
Clé InChI |
RGTBXOSQOFUEQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OCCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)


![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)






![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
